1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea
Description
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a urea-based small molecule characterized by a 2,4-dimethoxy-substituted pyrimidine ring and a 3-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
1-(2,4-dimethoxypyrimidin-5-yl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O3/c1-23-11-10(7-18-13(21-11)24-2)20-12(22)19-9-5-3-4-8(6-9)14(15,16)17/h3-7H,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUWQMGXEQUZLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isocyanate Coupling: Direct Urea Formation
The most direct route to 1-(2,4-dimethoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea involves the reaction of 5-amino-2,4-dimethoxypyrimidine with 3-(trifluoromethyl)phenyl isocyanate. This method leverages the nucleophilic attack of the pyrimidine amine on the electrophilic isocyanate carbon, forming the urea linkage.
Reaction Conditions and Optimization
The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere (N₂ or Ar) at 0–25°C. Triethylamine (1.1–1.5 equivalents) is often added to scavenge HCl generated during the reaction. A study by Nguyen et al. demonstrated that extending reaction times to 12–24 hours improves yields (78–85%) by ensuring complete conversion of the amine. Excess isocyanate (1.2 equivalents) mitigates side reactions, such as oligomerization of the isocyanate.
Table 1: Isocyanate Coupling Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Higher polarity enhances reactivity |
| Temperature | 0°C → 25°C (ramp) | Prevents exothermic side reactions |
| Equivalents (Isocyanate) | 1.2 | Minimizes residual amine |
| Catalyst | None required | — |
Limitations and Side Reactions
Competing reactions include the formation of biuret byproducts if moisture is present, necessitating rigorous drying of solvents and reagents. Additionally, steric hindrance from the 2,4-dimethoxy groups on the pyrimidine ring can slow the reaction, requiring elevated temperatures (40–50°C) in stubborn cases.
Carbamate Intermediate Strategy
An alternative approach utilizes bis(trichloromethyl) carbonate (BTC) to generate the isocyanate in situ from 3-(trifluoromethyl)aniline, which subsequently reacts with 5-amino-2,4-dimethoxypyrimidine. This two-step method avoids handling volatile isocyanates directly.
Step 1: Isocyanate Synthesis
3-(Trifluoromethyl)aniline reacts with BTC in a 1:0.33 molar ratio in dichloromethane, producing the corresponding isocyanate and HCl gas. The reaction is complete within 2–3 hours at 25°C, with yields exceeding 90%.
$$ 3\text{-}(\text{Trifluoromethyl})\text{aniline} + \text{BTC} \rightarrow 3\text{-}(\text{Trifluoromethyl})\text{phenyl isocyanate} + \text{HCl} $$
Step 2: Urea Formation
The crude isocyanate is treated with 5-amino-2,4-dimethoxypyrimidine in the presence of a base (e.g., NaHCO₃) to neutralize HCl. This step achieves yields of 70–75%, slightly lower than the direct method due to intermediate instability.
Table 2: BTC-Mediated Synthesis Outcomes
| Parameter | Value | Note |
|---|---|---|
| BTC Equivalents | 0.33 | Stoichiometric for 1° amines |
| Reaction Time (Step 1) | 2–3 hours | Monitored by TLC |
| Purification | Column chromatography | Silica gel, ethyl acetate/hexane |
Catalytic Hydrogenation of Nitro Precursors
A less common but scalable route involves reducing a nitro intermediate to the corresponding amine, followed by urea formation. For example, 5-nitro-2,4-dimethoxypyrimidine is hydrogenated over Pd/C (10% w/w) in ethanol under 50 psi H₂, yielding 5-amino-2,4-dimethoxypyrimidine. This amine is then coupled with 3-(trifluoromethyl)phenyl isocyanate as described in Section 1.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Isocyanate Coupling | 78–85 | 95–98 | Moderate (lab-scale) |
| BTC-Mediated | 70–75 | 90–93 | High |
| Catalytic Hydrogenation | 65–70 | 85–90 | Low |
The isocyanate coupling method is favored for small-scale synthesis due to its simplicity, while the BTC-mediated route excels in large-scale production by avoiding hazardous isocyanate handling.
Characterization and Analytical Data
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups and the trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of urea compounds, including 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the growth of non-small cell lung cancer cell lines such as A549 and PC-9, which are characterized by mutations in the epidermal growth factor receptor (EGFR) . The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and survival.
Mechanism of Action
The compound's effectiveness is attributed to its ability to modulate specific molecular targets. It has been demonstrated that urea derivatives can act as inhibitors of protein kinases involved in cancer progression. This modulation can lead to the induction of apoptosis in cancer cells and reduction in tumor size in vivo .
Agricultural Applications
In addition to its medicinal properties, compounds similar to this compound have shown potential as agrochemicals. Their antifungal and insecticidal properties make them suitable candidates for crop protection.
Pesticidal Activity
Recent studies have highlighted the efficacy of trifluoromethyl pyrimidine derivatives against pests and pathogens affecting crops. These compounds have been evaluated for their ability to inhibit fungal growth and pest reproduction at concentrations that suggest they could be developed into effective agricultural pesticides .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of related compounds:
- Antitumor Efficacy : A study reported that certain urea derivatives exhibited IC50 values in the low micromolar range against a panel of cancer cell lines, indicating strong anticancer activity .
- Agricultural Efficacy : Another research effort demonstrated that novel trifluoromethyl pyrimidine derivatives showed comparable or superior antifungal activity compared to existing commercial fungicides .
Data Table: Summary of Applications
| Application Area | Specific Uses | Efficacy Observed |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibition of cell proliferation in lung cancer |
| Agricultural Sciences | Antifungal and insecticidal properties | Effective against crop pathogens |
| Synthesis Method | Multi-step organic synthesis | High yield with optimized conditions |
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of protein-protein interactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Structural Features
- Target Compound :
- Pyrimidine ring: 2,4-dimethoxy substituents.
- Aryl group: 3-(trifluoromethyl)phenyl.
- Urea linkage: Connects pyrimidine and phenyl moieties.
Analog 1 : 1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11e, )
- Structural Differences :
- Replaces pyrimidine with a thiazole ring bearing a piperazine-hydrazinyl side chain.
- Molecular weight: 534.1 g/mol (vs. ~424 g/mol for target compound, estimated based on formula).
- The hydrazinyl group may introduce additional hydrogen-bonding capacity .
Analog 2 : 1-(3-chloro-4-methylphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea ()
- Structural Differences: Pyrimidine substituents: 4-dimethylamino and 2-methoxy (vs. 2,4-dimethoxy in target compound). Aryl group: 3-chloro-4-methylphenyl (vs. 3-(trifluoromethyl)phenyl). Molecular formula: C15H18ClN5O2 (vs. C14H12F3N5O3 for target compound).
- Implications: Dimethylamino group on pyrimidine may alter electron distribution and binding kinetics compared to methoxy groups. Chloro and methyl substituents on the phenyl ring reduce lipophilicity compared to trifluoromethyl .
Analog 3 : 1-[4-(4-amino-5-oxopyrido[2,3-d]pyrimidin-8(5H)-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea ()
- Structural Differences :
- Pyrido[2,3-d]pyrimidine core (vs. simple pyrimidine).
- Fluorine substituent on the phenyl ring.
- Molecular weight: 458.37 g/mol.
- Implications :
Table 1: Comparative Properties
*Estimated based on molecular formula C14H12F3N5O3.
Biological Activity
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial effects, anti-inflammatory properties, and its role as a modulator of specific biological pathways.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with two methoxy groups and a trifluoromethylphenyl moiety attached via a urea linkage. This unique structure suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, a related study indicated that compounds containing trifluoromethyl groups showed significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentrations (MICs) for these compounds were evaluated, revealing promising results for further optimization in drug development .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 |
| Compound B | MRSA | 32 |
| This compound | TBD |
The biological activity of this compound is hypothesized to involve modulation of receptor pathways associated with TRPV channels. TRPV3 channels are known to be involved in pain perception and inflammation; thus, compounds targeting these channels could provide therapeutic benefits for pain management and inflammatory diseases .
Case Study: Antimicrobial Efficacy
In a recent study evaluating various phenyl urea derivatives for their antimicrobial properties, one compound demonstrated significant inhibition against MRSA. The study highlighted the importance of the trifluoromethyl group in enhancing antimicrobial efficacy. The findings suggest that modifications to the phenyl urea structure can lead to improved activity against resistant strains .
Case Study: Inhibition of IDO1
Another investigation focused on the design and synthesis of phenyl urea derivatives aimed at inhibiting IDO1. The results indicated that structural modifications significantly affected binding affinity and inhibitory potency. The most effective derivatives exhibited selectivity for IDO1 over tryptophan 2,3-dioxygenase (TDO), suggesting potential applications in cancer immunotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
